molecular formula C19H18N2S B15348290 N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline CAS No. 65913-06-6

N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline

Cat. No.: B15348290
CAS No.: 65913-06-6
M. Wt: 306.4 g/mol
InChI Key: LQDXAYSBJILENR-UHFFFAOYSA-N
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Description

N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline is an organic compound belonging to the class of benzothiazoles, which are known for their wide-ranging biological activities. This compound is characterized by its unique structure, combining a benzothiazole moiety with a phenyl group and an aniline derivative, contributing to its multifaceted chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline involves the condensation reaction between 2-aminothiophenol and an appropriate aromatic aldehyde. This reaction typically occurs under acidic or basic conditions, often facilitated by a catalyst such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial synthesis may utilize batch or continuous flow processes, optimizing conditions such as temperature, pressure, and reaction time to maximize yield and purity. High-performance liquid chromatography (HPLC) is often employed for the purification process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline can undergo various chemical reactions, including:

  • Oxidation: Leading to the formation of sulfoxides or sulfones.

  • Reduction: Yielding thiol derivatives.

  • Substitution: Such as electrophilic aromatic substitution reactions, where the phenyl ring is modified.

Common Reagents and Conditions

  • Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are frequently used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

  • Substitution: Catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) in the presence of halogenating agents.

Major Products

Depending on the reaction, major products can include sulfoxides, sulfones, thiols, and various substituted benzothiazoles.

Scientific Research Applications

  • Chemistry: As an intermediate in organic synthesis and a ligand in coordination chemistry.

  • Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

  • Medicine: Potentially useful as a lead compound in drug development for treating various diseases.

  • Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms, including:

  • Molecular Targets: Interacting with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.

  • Pathways Involved: Common pathways include apoptosis induction in cancer cells, enzyme inhibition in microbial pathogens, and modulation of immune responses.

Comparison with Similar Compounds

N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline stands out due to its unique combination of structural elements, which confer distinct biological activities. Similar compounds include:

  • Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.

  • Phenyl-Aniline Compounds: Often used in the synthesis of dyes and pigments.

  • Thiazole Analogues: Investigated for their pharmacological activities, particularly in cancer and infectious disease research.

Properties

CAS No.

65913-06-6

Molecular Formula

C19H18N2S

Molecular Weight

306.4 g/mol

IUPAC Name

N,3-diphenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-imine

InChI

InChI=1S/C19H18N2S/c1-3-9-15(10-4-1)20-19-21(16-11-5-2-6-12-16)17-13-7-8-14-18(17)22-19/h1-6,9-12H,7-8,13-14H2

InChI Key

LQDXAYSBJILENR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4

Origin of Product

United States

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